
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride, also known as Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride, is a chemical compound used in scientific research. It is a derivative of phenylalanine and tyrosine, two amino acids commonly found in proteins. Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is synthesized using a multistep process that involves the reaction of several chemical reagents.
Mécanisme D'action
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride does not have a specific mechanism of action. Instead, it is used as a building block in the synthesis of peptides and proteins. Once incorporated into a peptide or protein, the compound may affect the biochemical and physiological properties of the resulting molecule.
Biochemical and physiological effects:
The biochemical and physiological effects of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride depend on the peptide or protein it is incorporated into. Peptides and proteins containing Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may have altered binding affinity, enzymatic activity, or stability compared to those without the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride in lab experiments include its ability to be incorporated into peptides and proteins, its availability from commercial sources, and its relatively low cost. The limitations of using the compound include its multistep synthesis process, which can be time-consuming and require specialized equipment, and the potential for the compound to affect the biochemical and physiological properties of the resulting peptide or protein.
Orientations Futures
For research involving Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride include the synthesis and characterization of novel peptides and proteins containing the compound, the study of the biochemical and physiological effects of these molecules, and the development of new applications for the compound in scientific research. Additionally, the development of more efficient and cost-effective synthesis methods for Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may enable its wider use in scientific research.
Méthodes De Synthèse
The synthesis of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride involves several steps. The first step involves the reaction of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine with 2,3-bis(methoxycarbonyl)-prop-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-tyrosine in the presence of DCC and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine. Finally, the product is treated with hydrochloric acid to obtain Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride.
Applications De Recherche Scientifique
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is used in scientific research for various applications. It is commonly used as a building block in the synthesis of peptides and proteins. It can also be used as a substrate for enzymes that cleave peptide bonds. Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride has been used in the synthesis of several bioactive peptides, including neuropeptide Y and angiotensin II.
Propriétés
Numéro CAS |
100482-38-0 |
|---|---|
Formule moléculaire |
C17H27ClN2O4 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(propylamino)benzoate;chloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H |
Clé InChI |
YNRIQKBNEFWKTM-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
SMILES canonique |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
Synonymes |
2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
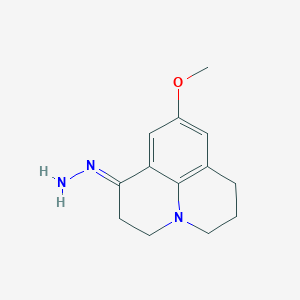
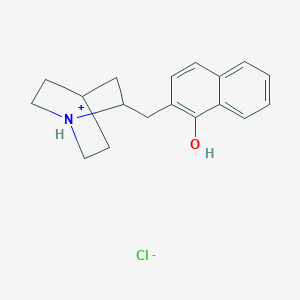

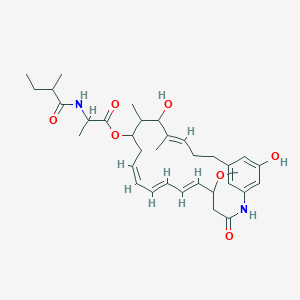
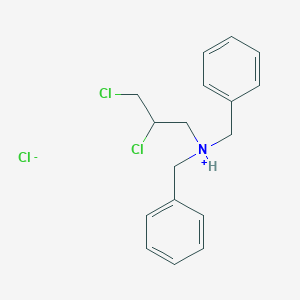
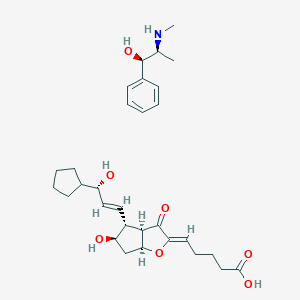
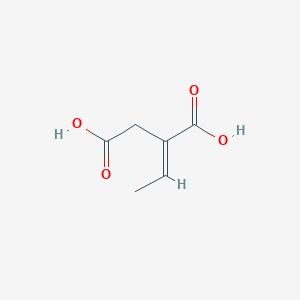
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
